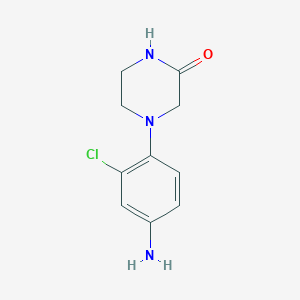

4-(4-Amino-2-chlorophenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKPSWYANLFXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588193 | |

| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926250-84-2 | |

| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Amino-2-chlorophenyl)piperazin-2-one

Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 4-(4-Amino-2-chlorophenyl)piperazin-2-one, a key intermediate in contemporary pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing a plausible synthetic pathway, in-depth characterization methodologies, and the scientific rationale underpinning these processes. Adherence to principles of scientific integrity, safety, and data-driven validation is emphasized throughout. This guide serves as a practical resource for laboratories engaged in medicinal chemistry and the development of novel therapeutics, particularly those targeting central nervous system disorders.[1]

Introduction and Strategic Importance

This compound (Molecular Formula: C₁₀H₁₂ClN₃O, Molecular Weight: 225.67 g/mol ) is a substituted phenylpiperazinone that has garnered significant interest within the pharmaceutical landscape.[1][2] Its structural architecture, featuring a chloro-substituted aniline moiety linked to a piperazin-2-one core, makes it a versatile scaffold for building more complex molecules. It is primarily utilized as a critical building block in the synthesis of therapeutic agents, including novel antipsychotic and antidepressant medications.[1] The strategic placement of the amino and chloro groups on the phenyl ring allows for further chemical modifications, enabling the fine-tuning of a drug candidate's pharmacological profile to modulate neurotransmitter receptors effectively.

This guide provides a comprehensive overview of a reliable synthetic route and the rigorous analytical techniques required to confirm the identity, structure, and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

Synthesis of this compound

The synthesis of N-aryl piperazinones can be approached through various strategies.[3] A logical and robust pathway involves a two-step sequence: first, the construction of the N-aryl piperazinone ring system using a nitro-substituted aniline, followed by the chemical reduction of the nitro group to the target primary amine. This approach is advantageous because the nitro group acts as a stable precursor to the more reactive amine, preventing unwanted side reactions during the initial ring-forming step.

Figure 1: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Safety First: Chlorinated anilines and their derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[4][5][6][7] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[4][8] All waste should be disposed of according to institutional and local regulations for hazardous materials.[4]

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-2-one (Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitroaniline (1 equivalent), N-(2-chloroethyl)-2-chloroacetamide (1.1 equivalents), and anhydrous potassium carbonate (3 equivalents).

-

Add N,N-Dimethylformamide (DMF) as the solvent to create a stirrable slurry.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting aniline is a key indicator.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or isopropanol to yield the intermediate as a solid.

Rationale: This reaction is a tandem N-arylation and intramolecular cyclization. Potassium carbonate acts as a base to deprotonate the aniline nitrogen, facilitating the initial nucleophilic attack. The second chloroacetamide moiety then undergoes an intramolecular SN2 reaction to form the piperazinone ring. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.

Step 2: Synthesis of this compound (Final Product)

-

Suspend the intermediate, 4-(2-chloro-4-nitrophenyl)piperazin-2-one (1 equivalent), in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the suspension.

-

Carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.

-

Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product via column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Rationale: The reduction of an aromatic nitro group is a standard transformation in organic synthesis. Stannous chloride in the presence of concentrated HCl is a classic and effective method for this conversion. The acidic environment is crucial for the reaction mechanism, and the subsequent basic workup is necessary to deprotonate the resulting ammonium salt to yield the free amine.

Characterization and Purity Assessment

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound. A multi-technique approach, combining spectroscopy and chromatography, provides a self-validating system for quality control.[9]

Figure 2: Logical workflow for the comprehensive characterization of the final product.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the compound's structure.[10]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Maps the proton framework of the molecule. | Aromatic Region (6.5-7.0 ppm): 3 distinct signals corresponding to the protons on the substituted phenyl ring. Aliphatic Region (3.0-4.0 ppm): Signals for the 4 protons of the two CH₂ groups in the piperazinone ring. Amine/Amide (Variable): A broad singlet for the -NH₂ protons and another for the amide -NH proton. |

| ¹³C NMR | Identifies all unique carbon environments. | Carbonyl Carbon (~165-170 ppm): A signal for the C=O group of the amide. Aromatic Carbons (115-150 ppm): 6 signals for the phenyl ring carbons. Aliphatic Carbons (40-60 ppm): 2 signals for the CH₂ carbons of the piperazinone ring.[11][12] |

| IR Spectroscopy | Confirms the presence of key functional groups. | ~3400-3200 cm⁻¹: N-H stretching vibrations (from both amine and amide). ~1650 cm⁻¹: Strong C=O stretching (amide I band). ~1600-1450 cm⁻¹: C=C stretching in the aromatic ring. ~1300 cm⁻¹: C-N stretching.[12][13] |

| Mass Spectrometry | Determines the molecular weight and formula. | [M+H]⁺: Expected peak at m/z 226.07. Isotopic Pattern: A characteristic M+ and M+2 pattern with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.[2][14] |

Purity Determination

Ensuring the purity of pharmaceutical intermediates is a critical regulatory and safety requirement.[15][16] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[17][18]

HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The target purity for such an intermediate should typically be ≥97%.

Conclusion

This guide has outlined a robust and reproducible pathway for the synthesis of this compound. The described two-step process, beginning with 2-chloro-4-nitroaniline, is chemically sound and scalable. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures that the final product meets the high standards of identity, structure, and purity required for its application in pharmaceutical research and development. By integrating detailed protocols with the underlying scientific rationale, this document aims to empower researchers to confidently produce and validate this valuable chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 3. US3173917A - Method of preparing substituted phenylpiperazines - Google Patents [patents.google.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 7. carlroth.com [carlroth.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. pharmafocusasia.com [pharmafocusasia.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Amino-2-chlorophenyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel piperazinone derivative, 4-(4-Amino-2-chlorophenyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the analytical characterization of this and similar small molecules. By integrating theoretical predictions with established experimental methodologies, this guide serves as a practical resource for anticipating the behavior of this compound in a pharmaceutical development pipeline. The core properties discussed include thermal stability, solubility, lipophilicity, and ionization, all of which are critical determinants of a drug candidate's ultimate success.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic and pharmacodynamic profile.[2] A thorough understanding and early characterization of these properties are therefore not merely academic exercises but crucial, cost-saving measures in drug development.[1]

This guide focuses on this compound, a molecule of interest due to its structural motifs commonly found in centrally active agents.[3] The piperazine ring is a well-established scaffold in medicinal chemistry, known for its ability to modulate the pharmacokinetic properties of a drug substance.[4] The N-arylpiperazinone core, in particular, is a key pharmacophore in a variety of therapeutic agents. The purpose of this document is to provide a detailed roadmap for the comprehensive physicochemical characterization of this specific molecule, offering both predicted data and robust experimental protocols for its empirical determination.

Molecular Identity and Core Properties

A foundational step in the characterization of any NCE is the confirmation of its identity and basic molecular properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 926250-84-2 | [5] |

| Molecular Formula | C₁₀H₁₂ClN₃O | [5] |

| Molecular Weight | 225.67 g/mol | [6] |

| Predicted XlogP | 1.1 | [1] |

Table 1: Core Molecular Properties of this compound.

The predicted XlogP value of 1.1 suggests that the compound possesses a moderate degree of lipophilicity, a critical parameter influencing its ability to cross biological membranes.[1] This prediction, however, necessitates experimental verification to guide formulation and development strategies accurately.

Thermal Properties: Stability and Phase Behavior

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that impacts its manufacturing, storage, and shelf-life. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable insights into the solid-state properties of a compound.

Melting Point and Thermal Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the melting point, glass transitions, and other thermal events.

Causality of Experimental Choice: The melting point is a key indicator of a compound's purity. A sharp melting peak suggests a highly crystalline and pure substance, while a broad peak may indicate the presence of impurities or an amorphous state. This information is vital for quality control and for understanding the solid-state form of the API.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic event on the resulting thermogram.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.

Causality of Experimental Choice: TGA is essential for identifying the temperature at which the compound begins to degrade. This information is critical for setting appropriate drying temperatures during manufacturing and for establishing stable storage conditions.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Maintain a continuous flow of an inert gas, such as nitrogen, over the sample.

-

-

Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is a critical parameter to note.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Solubility Profile: A Key Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences the absorption and bioavailability of orally administered drugs. Poor solubility can be a major hurdle in drug development.

Kinetic Solubility Determination by UV Spectrophotometry

Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's solubility. It measures the concentration of a compound in a saturated solution prepared by adding a concentrated DMSO stock solution to an aqueous buffer.

Causality of Experimental Choice: This method is rapid and requires a small amount of compound, making it ideal for the early stages of drug discovery. It helps to quickly flag compounds with potential solubility issues.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Filtration: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). After incubation, filter the solutions to remove any precipitate.

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the compound's λmax.

-

Quantification: Determine the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration that remains in solution is reported as the kinetic solubility.[2][7]

Lipophilicity: Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that affects a drug's absorption, distribution, and ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound. It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[8][9]

Causality of Experimental Choice: This method provides a direct and accurate measurement of the partition coefficient. While more labor-intensive than other methods, its reliability makes it the gold standard for logP determination.

Experimental Protocol: Shake-Flask LogP Determination

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water phases.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Constant (pKa): Influence of pH on Molecular Properties

The pKa of a compound is the pH at which it is 50% ionized. For ionizable drugs, pKa is a critical parameter as it influences solubility, absorption, and receptor binding, which can vary significantly in different physiological compartments with varying pH.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Causality of Experimental Choice: This method provides a direct measurement of the pKa by identifying the inflection point in the titration curve. Its precision makes it a preferred method for obtaining reliable pKa values.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Analytical Characterization: Confirming Structure and Purity

A comprehensive physicochemical profile includes the analytical methods used to confirm the structure and purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Causality of Experimental Choice: HPLC is essential for assessing the purity of the synthesized compound and for quantifying its concentration in various experimental samples (e.g., from solubility and logP studies).

Illustrative HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

Injection Volume: 10 µL

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, characteristic signals would be expected for the aromatic protons, the protons on the piperazinone ring, and the amino group proton.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for this compound would include N-H stretching for the amino and amide groups, C=O stretching for the lactam, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. The high-resolution mass spectrum would confirm the elemental composition.

Conclusion: A Holistic Approach to Physicochemical Characterization

The comprehensive physicochemical profiling of this compound, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. By combining predictive assessments with robust experimental methodologies, researchers can gain a thorough understanding of the molecule's behavior, enabling informed decisions throughout the drug development process. The detailed protocols provided herein serve as a practical resource for scientists, ensuring the generation of high-quality, reproducible data. A holistic understanding of the interplay between a molecule's structure and its physicochemical properties is paramount to mitigating risks and ultimately enhancing the probability of success in the complex journey of bringing a new therapeutic to patients.

References

- 1. PubChemLite - this compound (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 926250-84-2 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 7. uregina.ca [uregina.ca]

- 8. 926239-48-7 Cas No. | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | Matrix Scientific [matrixscientific.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-(4-Amino-2-chlorophenyl)piperazin-2-one (CAS No. 926250-84-2): Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-(4-Amino-2-chlorophenyl)piperazin-2-one, a key chemical intermediate for professionals in pharmaceutical research and development. We will explore its chemical properties, propose a robust synthetic pathway, detail essential analytical quality control methods, and discuss its strategic importance as a molecular scaffold in modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted phenylpiperazinone, a structural motif of significant interest in medicinal chemistry. The presence of a chloro-substituted phenyl ring, a piperazinone core, and a reactive primary amine group makes it a versatile building block for creating diverse chemical libraries. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 926250-84-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClN₃O | [1][2] |

| Molecular Weight | 225.68 g/mol | [1][2] |

| Synonym(s) | 4-(4-amino-2-chlorophenyl)-2-piperazinone | [1] |

| Typical Purity | ≥97% | [1][2] |

| Physical Form | Solid | [1] |

| MDL Number | MFCD09043886 | [1][2] |

| Storage Conditions | Refrigerator (2-8°C), protect from light and moisture | [1][3] |

Proposed Synthetic Strategy

While specific proprietary synthesis routes for this exact intermediate may vary, a plausible and scalable laboratory synthesis can be designed based on well-established cross-coupling chemistry. The following proposed workflow leverages a Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation, valued for its functional group tolerance and high yields.

The rationale for this multi-step approach is control and purity. Protecting the piperazinone nitrogen (Step 1) prevents unwanted side reactions. The palladium-catalyzed Buchwald-Hartwig coupling (Step 2) is highly efficient for creating the aryl-nitrogen bond, which is the core of the target molecule. Finally, deprotection (Step 3) cleanly reveals the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (INT1)

-

Reactor Setup: To a stirred solution of piperazin-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (2.5 eq).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM. The slow addition is crucial to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate as a white solid.

Step 2: Buchwald-Hartwig Amination (INT2)

-

Inert Atmosphere: To an oven-dried flask, add Boc-piperazin-2-one (1.0 eq), 3-chloro-4-bromoaniline (1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst degradation.

-

Solvent: Add anhydrous toluene or dioxane.

-

Reaction: Heat the mixture to 90-110°C and stir for 8-24 hours. The choice of ligand and temperature is key to achieving high conversion and minimizing side products. Monitor by LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Step 3: Boc Deprotection (Final Product)

-

Reaction Setup: Dissolve the purified intermediate from Step 2 in DCM.

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours. The reaction is typically rapid and can be monitored by the disappearance of the starting material on LC-MS.

-

Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Isolation: Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield this compound.

Analytical Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and consistency of the material for use in research. A multi-technique approach is standard practice.

Expected Analytical Data

Based on the compound's structure, the following spectral characteristics are anticipated.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: aromatic protons on the chlorophenyl ring (distinct splitting patterns), non-equivalent methylene protons of the piperazinone ring, and a broad singlet for the primary amine (-NH₂) protons. |

| ¹³C NMR | Resonances for: aromatic carbons (including those bonded to Cl and N), the carbonyl carbon (C=O) of the lactam, and aliphatic carbons of the piperazinone ring.[4][5] |

| FT-IR | Characteristic absorption bands for: N-H stretching (amine), C=O stretching (amide/lactam), aromatic C-H stretching, and C-Cl stretching.[6] |

| Mass Spec (LC-MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight of 225.68 g/mol . The isotopic pattern for one chlorine atom should be observable. |

Protocol: Purity Determination by RP-HPLC-UV

This method is a self-validating system for quantifying the purity of the final compound.

-

Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust C18 column is chosen for its excellent retention of moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is essential to elute any potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. The substituted phenyl ring provides a strong chromophore for reliable detection.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Role in Modern Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value scaffold or building block. Its utility stems from the strategic placement of its functional groups, which allows medicinal chemists to explore chemical space efficiently.

The piperazine heterocycle is considered a "privileged scaffold" because it is present in a vast number of approved drugs, including antihistamines, antipsychotics, and antivirals.[5][7] This specific intermediate is particularly relevant for CNS drug discovery.[8] The 1-(chlorophenyl)piperazine moiety is a core component of the well-known antidepressant Trazodone and is a known ligand for various serotonin and adrenergic receptors.[9][10][11]

Strategic Advantages:

-

Vector for Diversification: The primary aniline amine is an ideal handle for subsequent chemical reactions, such as amide bond formation or sulfonylation, allowing for the rapid generation of a library of analogs.

-

Structural Rigidity: The piperazinone ring provides a conformationally constrained linker, which can be advantageous for optimizing ligand binding to a receptor pocket by reducing the entropic penalty of binding.

-

Embedded Pharmacophore: The chlorophenylpiperazine substructure is a known pharmacophore that interacts with key CNS targets.[12][13][14] Using this intermediate provides a head start in designing compounds with a higher probability of CNS activity.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety. The compound should only be handled by trained personnel in a suitable laboratory setting.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

| Signal Word | Warning |

Source:[1]

Recommended Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.[15]

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Storage: Store in a tightly sealed container in a refrigerator.[1] Protect from light and moisture to prevent degradation.[3]

-

First Aid:

Conclusion

This compound (CAS 926250-84-2) is more than a mere chemical reagent; it is a strategically designed building block for accelerating drug discovery. Its pre-installed pharmacophore, rigid core, and synthetically versatile amine handle make it an invaluable asset for medicinal chemists, particularly those targeting complex diseases of the central nervous system. The robust synthetic and analytical methodologies outlined in this guide provide a framework for its reliable preparation and quality control, enabling researchers to confidently integrate this powerful scaffold into their discovery pipelines and drive the development of next-generation therapeutics.

References

- 1. This compound | 926250-84-2 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. This compound [myskinrecipes.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (—)-m-Chlorophenyl-piperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone | Scilit [scilit.com]

- 12. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 13. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-(4-Amino-2-chlorophenyl)piperazin-2-one

This technical guide provides a comprehensive framework for the structural elucidation of 4-(4-Amino-2-chlorophenyl)piperazin-2-one, a heterocyclic compound with potential applications in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the critical spectroscopic and analytical methodologies required to unequivocally confirm the molecule's chemical structure. By integrating established protocols with expert insights, this guide serves as a robust resource for the characterization of this and structurally related novel chemical entities.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including effects on the central nervous system.[1][2] The title compound, this compound, incorporates this key moiety along with a substituted chloroaniline group, suggesting its potential as a modulator of neurotransmitter receptors or other biological targets.[3] Accurate and unambiguous determination of its molecular structure is the foundational step in any research and development program aimed at exploring its therapeutic potential.

This guide details a multi-pronged analytical approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. The causality behind each experimental choice is explained, ensuring a self-validating system for structural confirmation.

Fundamental Properties and Molecular Identification

Prior to in-depth structural analysis, confirmation of the basic molecular properties is essential.

Molecular Formula: C₁₀H₁₂ClN₃O[4] Molecular Weight: 225.68 g/mol [4] CAS Number: 926250-84-2[4]

These fundamental parameters are initially confirmed by high-resolution mass spectrometry, which provides a highly accurate mass measurement, a critical first step in structural verification.

Mass Spectrometry: Elucidation of Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule. For this compound, both high-resolution and tandem mass spectrometry experiments are indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: The expected monoisotopic mass for the protonated molecule [C₁₀H₁₃ClN₃O]⁺ is 226.07418 m/z.[5] The high-resolution measurement should confirm this mass with an accuracy of <5 ppm, thereby validating the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem MS (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This allows for the identification of key structural motifs within the molecule.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer.

-

Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺ at m/z 226.07) in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon) in the collision cell to induce fragmentation.

-

Fragment Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

-

Interpretation: The fragmentation pattern should be consistent with the proposed structure. Key expected fragments would arise from the cleavage of the piperazinone ring and the bond connecting the phenyl and piperazine rings. For instance, a characteristic fragment corresponding to the 4-amino-2-chlorophenyl moiety would be expected.

The fragmentation pathway can be visualized as follows:

Caption: Proposed MS/MS fragmentation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and three-dimensional structure of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments.

-

Predicted NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and correlations for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H (ortho to N) | ~6.8 (d, 1H) | ~118 | C=O |

| Phenyl-H (meta to N) | ~6.6 (dd, 1H) | ~116 | C-Cl, C-NH₂ |

| Phenyl-H (para to N) | ~7.0 (d, 1H) | ~125 | C-Cl |

| Phenyl-C (C-N) | - | ~145 | Phenyl-H |

| Phenyl-C (C-Cl) | - | ~120 | Phenyl-H |

| Phenyl-C (C-NH₂) | - | ~148 | Phenyl-H |

| Piperazinone-CH₂ (adjacent to N-phenyl) | ~3.4 (t, 2H) | ~50 | Phenyl-C, C=O |

| Piperazinone-CH₂ (adjacent to C=O) | ~3.2 (t, 2H) | ~48 | C=O, Piperazinone-CH₂ |

| Piperazinone-C=O | - | ~170 | Piperazinone-CH₂ |

| Piperazinone-NH | ~7.5 (s, 1H) | - | C=O, Piperazinone-CH₂ |

| NH₂ | ~5.0 (s, 2H) | - | Phenyl-C |

The logical workflow for NMR data interpretation is as follows:

Caption: NMR data interpretation workflow.

Single Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the molecular structure, single crystal X-ray crystallography offers the most definitive and unambiguous proof.[7] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[8]

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is often growing a single crystal of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[8]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.[7]

Successful crystallographic analysis will provide a definitive confirmation of the connectivity and conformation of this compound in the solid state.

Conclusion

The structural elucidation of a novel chemical entity such as this compound requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry, comprehensive one- and two-dimensional NMR spectroscopy, and single crystal X-ray crystallography provides a self-validating system for unambiguous structural confirmation. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry to confidently characterize this and other novel piperazine derivatives, paving the way for further investigation into their biological activities and therapeutic potential.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - this compound (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"in silico modeling of 4-(4-Amino-2-chlorophenyl)piperazin-2-one"

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Amino-2-chlorophenyl)piperazin-2-one: A Virtual Workflow for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of a novel small molecule, using this compound as a practical case study. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that mirrors a real-world computational drug discovery campaign. We will journey from initial target hypothesis generation and ligand preparation through to rigorous structure-based methods like molecular docking, dynamic validation via molecular dynamics (MD) simulations, and finally, the critical assessment of drug-likeness through ADMET profiling. Each protocol is presented with a focus on the underlying scientific rationale, ensuring that the reader understands not just how to perform a step, but why it is a critical and self-validating component of the overall analysis.

Section 1: Introduction to the Compound and Computational Drug Discovery

The Piperazinone Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antipsychotic, and antidepressant effects.[3][4] The structural rigidity of the ring, combined with its two nitrogen atoms that can be functionalized, allows for precise spatial orientation of substituents to interact with biological targets. This versatility has made piperazine-containing compounds, such as Imatinib and Olaparib, cornerstones of targeted cancer therapy.[5] Specifically, the piperazinone core of our subject molecule is a recurring motif in compounds designed to be kinase inhibitors.[6][7]

Profile of this compound

The molecule of interest, this compound, is a small organic compound with the molecular formula C₁₀H₁₂ClN₃O.[8][9] Its structure features a piperazin-2-one core connected to a 4-amino-2-chlorophenyl group. This molecule is primarily utilized in the pharmaceutical industry as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting central nervous system disorders.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₃O | PubChem[8] |

| Molecular Weight | 225.68 g/mol | ChemUniverse[9] |

| CAS Number | 926250-84-2 | MySkinRecipes, ChemUniverse[4][9] |

| Predicted XlogP | 1.1 | PubChem[8] |

The Role of In Silico Modeling in Accelerating Drug Discovery

Computer-Aided Drug Design (CADD) has become a transformative force, significantly reducing the time and cost associated with bringing a new drug to market.[10][11] In silico techniques allow researchers to screen vast virtual libraries of compounds, predict their binding affinity to a target, optimize their structure for better efficacy, and evaluate their pharmacokinetic properties before a single molecule is synthesized in the lab.[12][13][14][15] This "fail-fast, fail-cheap" approach helps prioritize the most promising candidates for experimental validation.[10] The workflow can be broadly divided into structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which uses knowledge of other molecules known to be active.[11][16][17]

Section 2: Target Identification and Hypothesis Generation

A successful modeling study begins with a plausible biological target. Since one is not provided, we must generate a hypothesis based on the chemical features of our molecule.

Rationale: Why Protein Kinases are a Probable Target Class

The piperazine scaffold is a well-established component of numerous protein kinase inhibitors.[7][16][18][19] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[18] The ATP-binding pocket of kinases presents a druggable site where small molecules can compete with the endogenous ATP substrate.[16] Many piperazine-containing drugs, such as those targeting VEGFR, EGFR, and CDK2, have been developed.[6][7][20][21] Given this strong precedent, investigating this compound as a potential kinase inhibitor is a scientifically sound starting point.

Selection of a Representative Kinase: VEGFR-2

For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our representative target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[21] Several piperazine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[20][21] This choice provides a relevant and well-documented system for demonstrating our in silico workflow.

Section 3: Ligand and Protein Preparation: The Foundation of Accurate Modeling

The axiom "garbage in, garbage out" is paramount in computational modeling. Proper preparation of both the ligand (our small molecule) and the receptor (the protein target) is a critical, non-negotiable step for obtaining meaningful results.

Overall In Silico Workflow

The entire computational process follows a structured path, ensuring that each step logically builds upon the last. This workflow is designed to maximize insight while maintaining computational rigor.

References

- 1. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 9. chemuniverse.com [chemuniverse.com]

- 10. ijapbjournal.com [ijapbjournal.com]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biochem158.stanford.edu [biochem158.stanford.edu]

- 15. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 16. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Screening of 4-(4-Amino-2-chlorophenyl)piperazin-2-one Derivatives

Foreword: The Piperazinone Scaffold - A Privileged Starting Point in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold, allowing for the precise positioning of pharmacophoric groups to interact with biological targets. The piperazin-2-one core, a close analog, retains many of these advantages while offering distinct structural and electronic features. The specific scaffold under consideration, 4-(4-Amino-2-chlorophenyl)piperazin-2-one, presents a unique combination of a constrained piperazinone ring, a substituted aniline, and multiple points for diversification, making it an intriguing starting point for an exploratory screening campaign aimed at discovering novel therapeutic agents.

This guide provides a comprehensive, field-proven framework for the initial exploration of a library of derivatives based on this core structure. We will move beyond a simple recitation of protocols to delve into the strategic rationale behind each experimental choice, ensuring a scientifically rigorous and efficient path from library synthesis to validated hit identification. Our narrative will focus on a plausible and high-value therapeutic area for such scaffolds: the discovery of novel protein kinase inhibitors for oncology applications.[3][4][5][6][7]

Section 1: Strategic Foundation & Library Design

The journey of drug discovery does not begin with the first assay, but with the thoughtful design of the chemical library. The this compound scaffold offers several handles for chemical modification. A successful screening campaign hinges on a library that effectively explores the chemical space around this core.

The Rationale for Targeting the Kinome

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[3][5][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4][5][6] Many successful kinase inhibitors, such as Gleevec and Iressa, have validated this target class.[5][6] The piperazine moiety is a common feature in approved kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket. Given the structural precedents and the urgent need for new anticancer agents, targeting the human kinome is a logical and high-potential starting point for this derivative series.[7][8]

Library Synthesis and Quality Control

The synthesis of piperazin-2-one derivatives can be achieved through various established chemical routes.[9][10][11] A typical approach might involve the acylation of a substituted piperazine or the cyclization of appropriate precursors. For this specific scaffold, diversification would likely focus on:

-

Acylation or Alkylation of the Piperazinone Nitrogen (N1): Introducing a variety of substituents to probe interactions deep within a binding pocket.

-

Modification of the Exocyclic Amine: Converting the aniline amino group into amides, sulfonamides, or ureas to explore different hydrogen bonding patterns.

Critical Self-Validating Protocol: Library Quality Control Before initiating any screening, the integrity of the compound library must be rigorously confirmed. This is a non-negotiable step to prevent costly false positives and negatives.

Protocol 1: Library QC

-

Purity Analysis: Each compound is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to assess purity. A minimum purity threshold of >95% is required.

-

Identity Confirmation: The molecular weight of each compound is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Assessment: Kinetic solubility is determined in the primary assay buffer (e.g., PBS or DMSO/buffer mixtures) using nephelometry to ensure compounds remain in solution at the screening concentrations.

-

Compound Management: Compounds are dissolved in 100% DMSO to create high-concentration stock plates (e.g., 10 mM) and stored in a controlled, desiccated environment to prevent degradation.

Section 2: The Primary Screening Cascade - Casting a Wide Net

The goal of primary screening is to efficiently test the entire compound library against a target or pathway of interest to identify initial "hits." A high-throughput screening (HTS) approach is essential for this phase.[3][4]

Choosing the Right Assay: Biochemical vs. Cell-Based Screening

There are two main philosophies for primary screening:

-

Biochemical Screening: This approach uses purified proteins (e.g., a specific kinase) to test for direct inhibition. It is highly controlled and provides direct target engagement information.[3][8]

-

Cell-Based Screening: This method uses whole cells to measure a downstream effect of target modulation (e.g., cell death). It offers greater physiological relevance, as it accounts for cell permeability and potential off-target effects from the outset.[12][13][14]

For an exploratory campaign with a novel scaffold, a dual approach is often most powerful. However, if resources are constrained, a well-chosen cell-based assay provides a more holistic initial assessment of a compound's potential. We will proceed with a primary cell-based cytotoxicity screen against a panel of cancer cell lines.

Experimental Workflow: High-Throughput Cellular Cytotoxicity Screen

The following workflow outlines a robust primary screen to identify compounds that inhibit the proliferation of cancer cells.

Caption: High-Throughput Cellular Cytotoxicity Screening Workflow.

Protocol 2: Primary Cell Viability Assay (MTT/MTS or ATP-based)

-

Cell Culture: Maintain selected cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in their recommended growth media.[10]

-

Plating: Using an automated liquid handler, seed cells into 384-well clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Addition: Transfer compounds from the master library plates to the assay plates using an acoustic dispenser or pin tool to achieve a final concentration of 10 µM. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Signal Development: Add a cell viability reagent. A common and robust choice is an ATP-based luminescent assay like CellTiter-Glo®, which measures the ATP content of viable cells.[15] Alternatively, colorimetric assays like MTT or MTS can be used.[7]

-

Data Acquisition: After a brief incubation with the reagent, read the plate on a luminometer or spectrophotometer.

-

Hit Criteria: A "hit" is defined as a compound that causes a statistically significant decrease in cell viability (e.g., >50% inhibition or a Z-score > 3) compared to DMSO-treated controls.

Section 3: Hit Validation and Secondary Screening

Primary hits are merely starting points. The goal of this phase is to confirm their activity, determine potency, and begin to understand their mechanism of action.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the primary hits, often using freshly sourced powder, to rule out false positives from library degradation or aggregation.

Protocol 3: IC50 Determination

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.

-

Repeat Assay: Perform the same cell viability assay as described in Protocol 2 with the full dilution series.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the effect is observed).

Table 1: Example IC50 Data for Confirmed Hits

| Compound ID | Scaffold Modification | HT-29 IC50 (µM) | A549 IC50 (µM) | MRC-5 (Normal) IC50 (µM) |

| PZ-001 | (Parent Scaffold) | > 50 | > 50 | > 50 |

| PZ-042 | N1-benzoyl | 2.5 | 5.1 | 35.7 |

| PZ-078 | Amine -> Sulfonamide | 1.8 | 3.2 | > 50 |

| PZ-115 | N1-cyclohexyl | 15.2 | 22.8 | > 50 |

Note: Including a normal, non-cancerous cell line (e.g., MRC-5 lung fibroblasts) provides an early indication of selectivity and potential therapeutic index.[10]

De-risking: Ruling Out Promiscuous Mechanisms

Many compounds can appear active in cell-based assays through non-specific mechanisms like cytotoxicity or assay interference. It is crucial to de-risk hits early. One common liability is the inhibition of microtubule dynamics, a powerful but often promiscuous anticancer mechanism.[16]

Protocol 4: Mitotic Arrest Assay

-

Cell Treatment: Treat a cancer cell line (e.g., HeLa) with the hit compound at its 5x IC50 concentration for 18-24 hours.

-

Cell Fixation & Staining: Fix the cells and stain them with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., anti-phospho-histone H3).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify the percentage of cells arrested in mitosis. A significant increase compared to controls may suggest the compound targets microtubule dynamics or other cell cycle machinery.

Target Engagement: Linking Phenotype to a Target

If the hypothesis is that these compounds are kinase inhibitors, the next logical step is to test them in a broad, biochemical kinase panel.

Caption: Logical Flow of the Hit-to-Lead Validation Process.

Protocol 5: Broad Kinase Selectivity Profiling

-

Compound Submission: Submit potent, validated hits to a commercial vendor or an in-house platform that offers large-scale kinase profiling (e.g., panels of >300 kinases).[8]

-

Assay Format: These platforms typically use a universal, high-throughput biochemical assay format, such as an ADP detection assay (e.g., ADP-Glo), which measures the production of ADP from the kinase reaction.[4]

-

Screening: Compounds are typically screened at a single high concentration (e.g., 1 or 10 µM).

-

Data Analysis: The results are reported as percent inhibition for each kinase. This provides a "selectivity profile" that identifies the specific kinases potently inhibited by the compound.

Section 4: Early ADME-Tox Profiling

Even at this early stage, it is critical to assess the drug-like properties of the most promising hits. A compound with excellent potency but poor pharmacokinetic properties is unlikely to become a drug.[17][18][19] This practice of "front-loading" ADME-Tox studies helps eliminate compounds with undesirable profiles before significant resources are invested.[18][20]

Table 2: Key In Vitro ADME-Tox Assays for Early Screening

| Property Assessed | Assay Name | Principle |

| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.[20] |

| Metabolism | Metabolic Stability (Liver Microsomes) | Incubates the compound with liver microsomes to determine the rate of metabolism by key CYP enzymes.[20] |

| Distribution | Plasma Protein Binding (PPB) | Uses equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins. |

| Toxicity | hERG Channel Inhibition Assay | A functional or binding assay to assess a compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[18] |

Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

Compound Addition: The test compound is added to the donor wells (top plate) in a buffer at a specific pH (e.g., pH 7.4).

-

Incubation: The filter plate is placed into an acceptor plate containing buffer, and the assembly is incubated for several hours.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are binned into low, medium, and high permeability categories.

Conclusion and Path Forward

This guide has outlined a rigorous, multi-stage process for the exploratory screening of this compound derivatives. By integrating cellular phenotypic screening with biochemical target deconvolution and early ADME-Tox profiling, this strategy maximizes the chances of identifying high-quality, developable lead compounds. The hits emerging from this workflow—those with confirmed cellular potency, a defined kinase target profile, and an acceptable early ADME-Tox profile—become the foundation for a dedicated hit-to-lead and lead optimization campaign. The true value of this approach lies not just in the execution of assays, but in the logical, evidence-based decision-making at each step, ensuring that resources are focused on compounds with the highest probability of becoming next-generation therapeutics.

References

- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

- 16. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. clinicalpub.com [clinicalpub.com]

- 20. cellgs.com [cellgs.com]

The Strategic Intermediate: A Technical Review of 4-(4-Amino-2-chlorophenyl)piperazin-2-one in Modern Antipsychotic Drug Synthesis

This technical guide provides an in-depth review of 4-(4-Amino-2-chlorophenyl)piperazin-2-one, a pivotal intermediate in the synthesis of contemporary antipsychotic medications. Primarily aimed at researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, chemical significance, and strategic application of this compound, with a particular focus on its role in the manufacturing of cariprazine. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the broader structure-activity relationships that underscore the importance of the arylpiperazine scaffold in neuropharmacology.

Introduction: The Rise of Arylpiperazines in CNS Drug Discovery

The arylpiperazine moiety is a well-established pharmacophore in the realm of central nervous system (CNS) therapeutics. Its unique structural and electronic properties allow for versatile interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[1][2] The substitution pattern on both the aryl ring and the piperazine nitrogen atoms can be fine-tuned to achieve desired pharmacological profiles, leading to the development of numerous successful drugs.[1] this compound emerges as a highly functionalized and strategically important building block within this class, primarily serving as a precursor to potent antipsychotic agents.[3] Its structure incorporates a substituted aniline, a chloro group, and a piperazin-2-one ring, each contributing to its reactivity and utility in multi-step syntheses.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for process development and optimization. While extensive experimental data for this compound is not widely published, key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 926250-84-2 | [4] |

| Molecular Formula | C₁₀H₁₂ClN₃O | [4] |

| Molecular Weight | 225.67 g/mol | [4] |

| Predicted XlogP | 1.1 | [4] |

| Monoisotopic Mass | 225.0669 Da | [4] |

These data points are essential for analytical characterization, reaction monitoring, and preliminary assessment of the compound's behavior in various solvent systems.

Synthesis of this compound: A Plausible Synthetic Approach

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-2-one

The initial step involves the N-arylation of a piperazin-2-one precursor with 2-chloro-4-nitroaniline. A common and effective method for this transformation is the reaction with N,N-bis(2-chloroethyl)amine followed by in-situ cyclization, or more directly, reaction with a pre-formed piperazinone synthon. An alternative and often high-yielding approach is the reaction of the aniline with a haloacetyl halide followed by reaction with an aminoethanol derivative and subsequent cyclization. A more direct approach involves the reaction with a suitable piperazinone precursor.

Experimental Protocol: Synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-2-one

Materials:

-

2-chloro-4-nitroaniline

-

N-(2-chloroethyl)acetamide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium iodide (NaI) - optional, as a catalyst

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 2-chloro-4-nitroaniline (1.0 eq) in dry DMF, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide.

-

Add N-(2-chloroethyl)acetamide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate, N-(2-((2-chloro-4-nitrophenyl)amino)ethyl)acetamide, is then subjected to base-mediated intramolecular cyclization.

-

Dissolve the crude intermediate in a suitable solvent such as ethanol, and add a strong base like sodium ethoxide.

-

Heat the mixture to reflux to facilitate the cyclization to 4-(2-chloro-4-nitrophenyl)piperazin-2-one.

-

After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. This is a standard transformation in organic synthesis, and several methods are available. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(2-Chloro-4-nitrophenyl)piperazin-2-one

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 4-(2-chloro-4-nitrophenyl)piperazin-2-one (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

-